molecular formula C9H7BrF3NO2 B1412215 Ethyl 2-bromo-3-(trifluoromethyl)isonicotinate CAS No. 1227579-36-3

Ethyl 2-bromo-3-(trifluoromethyl)isonicotinate

Cat. No. B1412215
M. Wt: 298.06 g/mol
InChI Key: DHOMQPNCTRMLDG-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-(trifluoromethyl)isonicotinate (EBTI) is a chemical compound that has been studied for its potential applications in scientific research. EBTI is an organobromine compound with a trifluoromethyl group, which has been found to have promising properties in terms of reactivity and stability. This compound has been used in various laboratory experiments and has been found to have a wide range of applications in scientific research.

Scientific Research Applications

Electrical Conductivity and Luminescence in Coordination Polymers

Studies have shown that coordination polymers formed from reactions between copper iodide and derivatives of isonicotinic acid, including ethyl isonicotinate, exhibit varied electrical conductivity and luminescence properties. These polymers display significant differences in their photoluminescence, with some showing strong yellow emission and semiconducting behaviors, while others exhibit increased electrical conductivity and quasi-metallic behavior (Hassanein et al., 2015).

Synthesis of 2‘,3‘-Dideoxy-2‘-Trifluoromethylnucleosides

The compound has been utilized in the synthesis of 2',3'-dideoxy-2'-trifluoromethylnucleosides. These nucleosides are synthesized from α-trifluoromethyl-α,β-unsaturated esters, indicating the potential of ethyl 2-bromo-3-(trifluoromethyl)isonicotinate in nucleoside chemistry and possibly in pharmaceutical applications (Zhang, Qing, & Yu, 2000).

Synthesis of Various Organic Compounds

This chemical has been involved in multiple synthetic pathways for creating different organic compounds. For example, it has been used in the synthesis of ethyl 3,3,3-trifluoropropionate, demonstrating its role in the formation of various fluorinated organic compounds, which are significant in pharmaceutical and materials science (Inoue, Shiosaki, & Muramaru, 2014).

Enzymatic Synthesis of Isoniazid

Ethyl isonicotinate, a related compound, has been used in the enzymatic synthesis of isoniazid, an important agent in the treatment of tuberculosis. This suggests the potential of ethyl 2-bromo-3-(trifluoromethyl)isonicotinate in similar enzymatic processes, contributing to pharmaceutical manufacturing (Yadav, Joshi, & Lathi, 2005).

Formation of Heterocyclic Systems

Ethyl isonicotinate has also been used in reactions with cyanoacetylenic alcohols to produce novel polycondensed heterocyclic systems. This indicates the potential of ethyl 2-bromo-3-(trifluoromethyl)isonicotinate in the creation of complex heterocyclic structures, which are fundamental in the development of new materials and pharmaceuticals (Trofimov et al., 2012).

properties

IUPAC Name

ethyl 2-bromo-3-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)5-3-4-14-7(10)6(5)9(11,12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOMQPNCTRMLDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-3-(trifluoromethyl)isonicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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